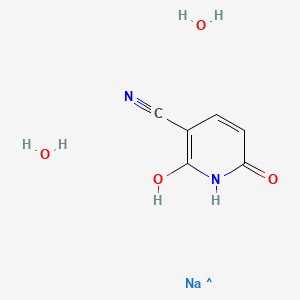
6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate is a chemical compound with the molecular formula C6H8N2NaO4 and a molecular weight of 195.13 g/mol . This compound is notable for its unique structure, which includes a pyridine ring substituted with hydroxy, oxo, and cyano groups, along with sodium hydride and water of hydration.
Preparation Methods
The synthesis of 6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate can be achieved through various synthetic routes. One common method involves the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc/acetic acid or triphenylphosphine . Industrial production methods typically involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various derivatives.
Reduction: Reduction reactions can be carried out using reagents like zinc/acetic acid or triphenylphosphine.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and cyano groups.
Common reagents used in these reactions include zinc, acetic acid, and triphenylphosphine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of active intermediates and products. These intermediates and products can interact with biological molecules, leading to various effects.
Comparison with Similar Compounds
6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile;sodium hydride;dihydrate can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds share a similar structure and undergo similar reactions.
2,6-dihydroxy-5-fluoro-3-cyanopyridine: This compound has similar functional groups and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Properties
Molecular Formula |
C6H8N2NaO4 |
|---|---|
Molecular Weight |
195.13 g/mol |
InChI |
InChI=1S/C6H4N2O2.Na.2H2O/c7-3-4-1-2-5(9)8-6(4)10;;;/h1-2H,(H2,8,9,10);;2*1H2 |
InChI Key |
HUUYAVGFUXSEQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1C#N)O.O.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13900820.png)
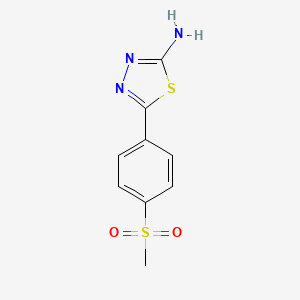
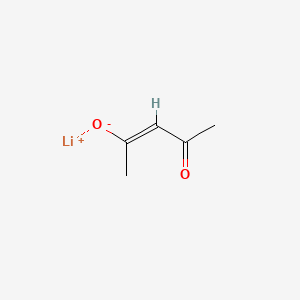
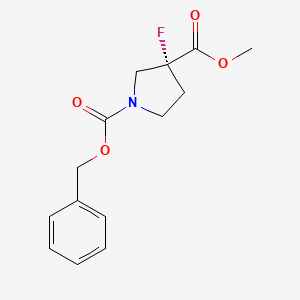
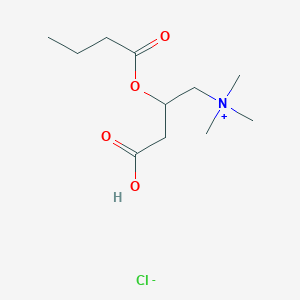
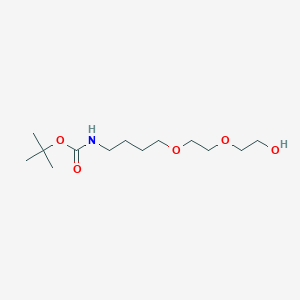
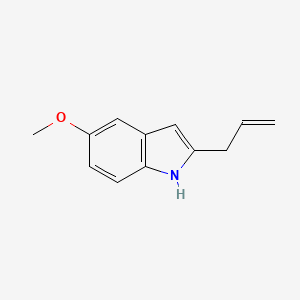
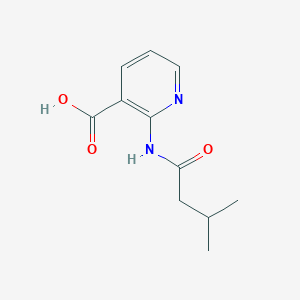
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrazolo[3,4-b]pyridine](/img/structure/B13900879.png)
![(2S)-2-Methyl-1-[(1R)-1-phenylethyl]azetidine](/img/structure/B13900880.png)
![1-[(Dimethylamino)methyl]cyclobutanamine;dihydrochloride](/img/structure/B13900884.png)
![tert-butyl N-[(5R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B13900888.png)
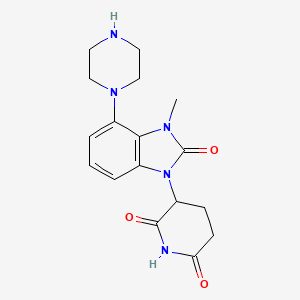
![[4,4'-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900902.png)
